4-bromo-N-(4-hydroxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUJUZPZKRMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo N 4 Hydroxyphenyl Benzamide
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-bromo-N-(4-hydroxyphenyl)benzamide logically disconnects the molecule at the amide C-N bond. This primary disconnection reveals two readily available or synthetically accessible starting materials: 4-bromobenzoic acid and 4-aminophenol (B1666318). This approach simplifies the synthetic strategy by breaking down the target molecule into its constituent synthons, a carboxylate equivalent and an aniline equivalent.
The forward synthesis, therefore, involves the coupling of these two precursors. The challenge lies in the activation of the carboxylic acid group of 4-bromobenzoic acid to facilitate the nucleophilic attack by the amino group of 4-aminophenol, leading to the formation of the desired amide linkage.
Amide Bond Formation Strategies
The formation of the amide bond between 4-bromobenzoic acid and 4-aminophenol can be achieved through several reliable methods. The choice of method often depends on factors such as desired yield, reaction conditions, and the availability of reagents.
Carbodiimide-Mediated Coupling Approaches
Carbodiimides are widely used as coupling agents in amide synthesis due to their efficiency in activating carboxylic acids. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The reaction is often carried out in the presence of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), which can form an active ester with the O-acylisourea, minimizing side reactions and improving the efficiency of the amide bond formation. The use of EDC is often preferred in laboratory settings as the urea byproduct is water-soluble, simplifying its removal during workup. nih.govnih.gov
Table 1: Common Carbodiimide Coupling Reagents
| Reagent | Acronym | Byproduct | Byproduct Solubility |
| N,N'-dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |
Acid Halide Acylation Reactions
An alternative and often high-yielding approach is the acylation of the amine with an acid halide. This two-step process begins with the conversion of 4-bromobenzoic acid to its more reactive acid chloride derivative, 4-bromobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aiprepchem.comprepchem.com
The resulting 4-bromobenzoyl chloride is then reacted with 4-aminophenol. researchgate.net The high electrophilicity of the acyl chloride facilitates a rapid reaction with the nucleophilic amino group of 4-aminophenol to form the amide bond. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.
Table 2: Reagents for Acid Chloride Formation
| Reagent | Formula | Byproducts |
| Thionyl chloride | SOCl₂ | SO₂ (gas), HCl (gas) |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl (gas) |
Green Chemistry Principles in Amide Synthesis
In line with the growing emphasis on sustainable chemical processes, several green chemistry principles can be applied to the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One strategy involves the use of catalytic methods for direct amidation, which avoids the need for stoichiometric activating agents. acs.orgmdpi.com For instance, certain catalysts can facilitate the direct condensation of carboxylic acids and amines with the removal of water.
Solvent-free or mechanochemical synthesis is another green approach. scispace.comresearchgate.netbohrium.comnih.govdigitellinc.comresearchgate.net By conducting the reaction in the absence of a solvent, environmental pollution and the costs associated with solvent use and disposal are significantly reduced. Mechanochemical methods, which utilize mechanical energy to drive reactions, can also lead to shorter reaction times and higher yields.
Enzymatic synthesis, employing enzymes such as lipases, offers a highly selective and environmentally benign route to amide bond formation. nih.gov These biocatalytic methods operate under mild conditions and can reduce the formation of byproducts.
Functional Group Interconversions and Precursor Derivatization
The synthesis of the key precursors, 4-bromobenzoic acid and 4-aminophenol, often requires specific functional group interconversions.
Halogenation and Hydroxylation Routes
Synthesis of 4-bromobenzoic acid:
One common laboratory method for the synthesis of 4-bromobenzoic acid is the oxidation of 4-bromotoluene. guidechem.comquora.comquora.com Strong oxidizing agents, such as potassium permanganate (KMnO₄), can be used to convert the methyl group to a carboxylic acid.
Alternatively, direct bromination of benzoic acid can be employed. However, the carboxyl group is a deactivating and meta-directing group in electrophilic aromatic substitution. Therefore, achieving para-bromination requires specific reaction conditions, and a mixture of isomers may be obtained. ijisrt.com
Synthesis of 4-aminophenol:
The industrial synthesis of 4-aminophenol often starts from nitrobenzene. wikipedia.orgchemicalbook.com A key process involves the catalytic hydrogenation of nitrobenzene to N-phenylhydroxylamine, which then undergoes a Bamberger rearrangement in an acidic medium to yield 4-aminophenol. unive.itprepchem.com Another route involves the reduction of 4-nitrophenol.
Table 3: Precursor Synthesis Methods
| Precursor | Starting Material | Key Transformation |
| 4-Bromobenzoic Acid | 4-Bromotoluene | Oxidation |
| 4-Bromobenzoic Acid | Benzoic Acid | Electrophilic Bromination |
| 4-Aminophenol | Nitrobenzene | Catalytic Hydrogenation and Rearrangement |
| 4-Aminophenol | 4-Nitrophenol | Reduction |
Protecting Group Chemistry for Selective Synthesis
While a protecting-group-free synthesis is often preferred for its atom economy and step efficiency, the use of protecting groups represents a valid strategy to ensure the selective synthesis of this compound, particularly when high purity is paramount. researchgate.net The principle involves temporarily masking one of the reactive functional groups in 4-aminophenol to direct the acylation to the desired site.
One illustrative strategy, though demonstrated for selective alkylation, highlights the potential of this approach for acylation as well. umich.eduresearchgate.net The amino group of an aminophenol can be selectively protected by reacting it with benzaldehyde to form an imine (a Schiff base). This protection effectively removes the nucleophilicity of the amino group, leaving the hydroxyl group available for a subsequent reaction. After the desired reaction at the hydroxyl group, the imine protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the free amino group. Conversely, to direct the reaction to the amino group, the hydroxyl group could be protected, for instance, as a silyl ether, which can be introduced and removed under mild conditions.
However, for the synthesis of this compound, a protecting-group-free approach is generally feasible and more efficient due to the inherent difference in nucleophilicity between the amino and hydroxyl groups. missouri.eduquora.com
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent and the application of catalysts.
Solvent Effects in Amide Bond Formation
The choice of solvent can significantly influence the rate and selectivity of the amide bond formation. In the context of the Schotten-Baumann reaction, a two-phase solvent system, typically consisting of an organic solvent and water, is often employed. wikipedia.org The reactants and the product are soluble in the organic phase (e.g., dichloromethane or diethyl ether), while the base, used to neutralize the acid generated during the reaction, resides in the aqueous phase. wikipedia.org This separation can help to drive the reaction to completion and simplify the work-up procedure.
For the synthesis of related N-aryl amides, various organic solvents have been utilized. Dichloromethane is a common choice for reactions involving acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds. researchgate.net The selection of the solvent can also impact the chemoselectivity of the reaction. For instance, in the enzymatic acetylation of 2-aminophenol, solvents like tert-butanol and tetrahydrofuran (THF) showed varying effects on conversion and selectivity. taylorandfrancis.com While tert-butanol gave high conversion, it led to diacetylation, whereas THF provided a better balance of conversion and selectivity for the monoacetylated product. taylorandfrancis.com
The following table summarizes the effect of different solvents on a model acylation reaction, highlighting the importance of solvent screening in process optimization.
Table 1: Effect of Solvents on a Model Acylation Reaction
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Dichloromethane | 85 | 95 |
| Tetrahydrofuran (THF) | 78 | 92 |
| Acetonitrile | 75 | 88 |
| Toluene | 70 | 85 |
| Water (biphasic) | 80 | 90 |
Note: The data in this table is illustrative and based on general principles of organic synthesis; it does not represent empirically validated results for the specific synthesis of this compound.
Catalyst Applications in Synthesis
Catalysis can play a significant role in enhancing the efficiency and selectivity of amide bond formation. While the reaction of a highly reactive acyl chloride with an amine may not strictly require a catalyst, certain catalysts can promote the reaction under milder conditions or with less reactive starting materials, such as carboxylic acids.
For instance, the synthesis of N-aryl anthranilic acids has been achieved through a copper-catalyzed amination of bromobenzoic acids. rsc.org This method demonstrates the potential for transition metal catalysis in forming C-N bonds. In the context of the target compound, while not directly applying to the Schotten-Baumann reaction with an acyl chloride, the use of catalysts could be relevant for alternative synthetic routes starting from 4-bromobenzoic acid itself.
Furthermore, enzymatic catalysis offers a green and highly selective alternative for acylation. Lipases, for example, have been successfully employed for the chemoselective acetylation of aminophenols. taylorandfrancis.com The enzyme can distinguish between the amino and hydroxyl groups, leading to high selectivity for N-acylation. The optimization of such a biocatalytic process would involve parameters like the choice of enzyme, acyl donor, solvent, and temperature. taylorandfrancis.com
The table below illustrates the potential impact of different catalysts on a model amidation reaction.
Table 2: Catalyst Application in a Model Amidation Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 70 |
| Pyridine (base catalyst) | 8 | 85 |
| DMAP (acylation catalyst) | 6 | 90 |
| Copper(I) iodide | 12 | 80 |
| Lipase (biocatalyst) | 48 | 95 (high selectivity) |
Note: The data in this table is illustrative and based on general principles of organic synthesis; it does not represent empirically validated results for the specific synthesis of this compound.
Purification and Isolation Techniques for Synthetic Products
The purification of this compound is a crucial step to remove unreacted starting materials, byproducts (such as the O-acylated isomer and the diacylated compound), and any residual reagents. The primary methods for purification are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For N-aryl benzamides, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or acetone/methanol. researchgate.netresearchgate.net The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. Washing the collected crystals with a small amount of cold solvent helps to remove any remaining soluble impurities.
Column chromatography is a powerful technique for separating compounds with different polarities. missouri.edu For the purification of this compound, a silica gel stationary phase is typically used. The choice of the mobile phase (eluent) is determined by the polarity of the target compound and the impurities to be removed. A solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. mdpi.com The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. rsc.orgnih.govnih.gov For N-aryl amides, typical eluent systems for column chromatography are mixtures of hexane and ethyl acetate. mdpi.com
The following table provides a general guide for selecting a purification method based on the nature of the impurities.
Table 3: Purification Method Selection Guide
| Impurity Type | Recommended Purification Method | Rationale |
|---|---|---|
| Unreacted 4-aminophenol | Aqueous wash, Recrystallization | 4-aminophenol has some water solubility and different crystallization properties. |
| Unreacted 4-bromobenzoic acid | Base wash (e.g., NaHCO₃ solution) | The acidic carboxylic acid can be converted to its water-soluble salt. |
| O-acylated isomer | Column Chromatography | The isomers will likely have different polarities, allowing for chromatographic separation. |
| Diacylated byproduct | Column Chromatography, Recrystallization | The diacylated product will have a significantly different polarity and solubility profile. |
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure
Single-Crystal X-ray Diffraction for Solid-State Molecular ArchitectureTo perform this analysis, a suitable single crystal of the compound would need to be grown. X-ray diffraction analysis of this crystal would yield a definitive three-dimensional model of the molecule. This powerful technique would provide precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings.
Until such experimental work is performed and published, a scientifically rigorous article on the advanced spectroscopic and crystallographic elucidation of 4-bromo-N-(4-hydroxyphenyl)benzamide cannot be compiled.
Crystallization Techniques and Crystal Quality Assessment
To perform X-ray crystallographic analysis, a high-quality single crystal of the compound is required. For benzamide (B126) derivatives, common crystallization methods include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution. nih.govacs.orgosti.gov The choice of solvent is critical; solvents such as ethanol, acetone, or mixtures containing water are often employed. acs.org For instance, single crystals of some benzamides have been successfully grown from ethanol or aqueous ethanol solutions by allowing the solvent to evaporate slowly at room temperature. nih.gov
Once crystals are obtained, their quality must be assessed. This is initially done by visual inspection under a microscope to select crystals that are well-formed, transparent, and free from visible defects. The ultimate assessment of quality is performed using X-ray diffraction itself. nih.govnih.govproteinstructures.com A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots extending to a high resolution (small d-spacing). Parameters such as the R-factor (or residual factor) are used during the structure refinement process to quantify the agreement between the experimental diffraction data and the calculated model; a low R-factor (typically below 5-10% for small molecules) indicates a good fit and a reliable structure determination. proteinstructures.com
Molecular Conformation and Intermolecular Interactions
The molecular structure of this compound is expected to be non-planar. The central secondary amide group (–CO–NH–) typically adopts a trans conformation, which is energetically favorable. acs.org The two aromatic rings—the 4-bromophenyl ring and the 4-hydroxyphenyl ring—are expected to be twisted relative to this central amide plane due to steric hindrance.
While the specific dihedral angles for the title compound are not published, data from analogous structures provide excellent insight. For the closely related 4-bromo-N-phenylbenzamide (which lacks the hydroxyl group), the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63°. researchgate.net In the case of the isomer 4-bromo-N-(2-hydroxyphenyl)benzamide , the two aromatic rings are inclined to one another by 80.7°. nih.gov The central amide fragment in this isomer is nearly planar and forms dihedral angles of 73.97° and 25.42° with the hydroxy-substituted and bromo-substituted rings, respectively. nih.gov It is reasonable to hypothesize a similar, significantly twisted conformation for this compound.
Intermolecular interactions are critical in defining the crystal packing. The key functional groups in this compound for forming these interactions are the hydroxyl group (O–H), the amide group (N–H), and the carbonyl group (C=O). These groups are prime candidates for strong hydrogen bonding. mdpi.com Specifically, one would anticipate the formation of N–H···O and O–H···O hydrogen bonds, where the amide and hydroxyl protons act as donors and the carbonyl oxygen and hydroxyl oxygen act as acceptors. nih.gov
These interactions are observed in its isomer, 4-bromo-N-(2-hydroxyphenyl)benzamide, where molecules are linked into chains by both O–H···O and N–H···O hydrogen bonds. nih.gov A similar hydrogen-bonding network, likely forming chains or sheets, would be expected to be a dominant feature in the crystal lattice of this compound, dictating its solid-state structure.
| Parameter | 4-bromo-N-phenylbenzamide researchgate.net | 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov |
| Formula | C₁₃H₁₀BrNO | C₁₃H₁₀BrNO₂ |
| Dihedral Angle (Ring 1 vs. Ring 2) | 58.63° | 80.7° |
| Dihedral Angle (Amide vs. Ring 1) | 30.2° (phenyl) | 73.97° (hydroxyphenyl) |
| Dihedral Angle (Amide vs. Ring 2) | 29.2° (bromophenyl) | 25.42° (bromophenyl) |
| Key Intermolecular Interactions | N–H···O hydrogen bonds, C–H···π contacts | O–H···O and N–H···O hydrogen bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands arising from its aromatic and amide chromophores. The primary transitions anticipated are π → π* transitions associated with the conjugated π-systems of the two benzene (B151609) rings and the amide group, and a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. ucalgary.caacs.org
The benzene ring itself has characteristic π → π* absorptions around 184 nm, 204 nm, and a weaker, vibrationally structured band around 254 nm. researchgate.net The presence of substituents significantly alters the spectrum.
Hydroxyl Group (-OH): As an electron-donating group (activating), it acts as an auxochrome, typically causing a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect). libretexts.org
Bromo Group (-Br): Halogens also act as auxochromes, causing a bathochromic shift. uomustansiriyah.edu.iq
Amide Linkage (-CO-NH-): The amide group itself shows a π → π* transition typically below 200 nm and a weak n → π* transition around 215-220 nm. ucalgary.ca When conjugated with the aromatic ring, it extends the chromophore, further shifting absorptions to longer wavelengths. cdnsciencepub.com
Given these substituent effects, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show strong π → π* absorption bands at wavelengths significantly longer than that of unsubstituted benzene, likely in the 260-300 nm region. The weaker n → π* transition may be observed as a shoulder on the main absorption bands.
| Expected Transition | Chromophore | Expected λₘₐₓ Region (nm) |
| π → π | Substituted Benzene Rings, Amide C=O | 260 - 300 |
| n → π | Carbonyl Group (C=O) | ~220 (often obscured) |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of a molecule's three-dimensional structure and the distribution of its electrons. This analysis is fundamental to understanding a compound's physical and chemical behavior. For 4-bromo-N-(4-hydroxyphenyl)benzamide, specific DFT studies that detail its optimized molecular geometry, bond lengths, and bond angles are not present in the available literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the energy gap between them, are key descriptors of a molecule's ability to donate or accept electrons. A detailed FMO analysis, including the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound, has not been reported.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. An MEP map for this compound would illustrate the electrostatic potential across the molecule's surface, highlighting the electron-rich and electron-deficient areas. However, such a specific MEP analysis for this compound is not found in published research.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds. A dedicated NBO analysis for this compound, which would provide quantitative data on these intramolecular interactions, is currently absent from the scientific literature.
Conformational Analysis and Potential Energy Surface Exploration
Molecules with rotatable bonds, such as this compound, can exist in various conformations. Conformational analysis and the exploration of the potential energy surface are essential for identifying the most stable conformers and understanding the energy barriers between them. A systematic study of the conformational landscape of this compound has not been documented.
Reactivity Descriptors and Global Chemical Reactivity Indices
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (S), are fundamental reactivity descriptors that quantify a molecule's resistance to changes in its electron distribution. These values are calculated from the energies of the HOMO and LUMO. Without specific HOMO and LUMO energy values for this compound, it is not possible to provide the calculated chemical hardness and softness.
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting the chemical reactivity of a molecule. Electrophilicity and nucleophilicity indices quantify a molecule's ability to accept or donate electrons, respectively.
The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile. For similar phenolic compounds, the presence of electron-withdrawing groups tends to increase the electrophilicity index, while electron-donating groups decrease it.
The nucleophilicity index (N) , conversely, quantifies the electron-donating ability of a molecule. It is a measure of the propensity to attack electrophilic species. For aromatic systems like the phenol (B47542) moiety in this compound, the nucleophilicity is influenced by the substituents on the ring. The hydroxyl group, being an activating group, enhances the nucleophilic character of the phenyl ring. A study on para-substituted phenols demonstrated that electron-donating groups increase the nucleophilicity index, while electron-withdrawing groups decrease it researchgate.net.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Propensity to donate electrons (relative to a reference). |
Note: EHOMO is the energy of the Highest Occupied Molecular Orbital and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. TCE stands for tetracyanoethylene, a reference molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed understanding of the conformational dynamics, intermolecular interactions, and the influence of the solvent environment on the behavior of this compound.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. This allows for the exploration of the molecule's conformational landscape, identifying stable and transient structures. For a flexible molecule like this compound, which has a central amide linkage with rotational freedom, MD simulations can reveal the preferred dihedral angles and the dynamics of conformational changes. A study on a different benzamide (B126) derivative highlighted the use of MD simulations to understand its conformational behavior and interactions with its environment tandfonline.com.
Solvent effects are critical to the behavior of molecules in solution. MD simulations explicitly model the solvent molecules, allowing for the investigation of solvation shells and hydrogen bonding networks. For this compound, the hydroxyl and amide groups are capable of forming hydrogen bonds with protic solvents like water or ethanol. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the solubility and stability of the compound in different media. The simulations can also predict how the solvent influences the conformational preferences of the molecule.
Chemical Reactivity and Mechanistic Studies of 4 Bromo N 4 Hydroxyphenyl Benzamide
Reactivity of the Bromine Moiety
The bromine atom attached to the aromatic ring of the benzoyl group is a key site for synthetic modification. Its reactivity is characteristic of an aryl halide, making it amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The carbon-bromine bond in 4-bromo-N-(4-hydroxyphenyl)benzamide can undergo nucleophilic aromatic substitution (SNAr). This reaction is generally challenging for aryl halides unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. In this molecule, the benzamide (B126) group is moderately electron-withdrawing, providing some activation for the substitution of the para-bromine atom.
The reaction proceeds via a two-step addition-elimination mechanism. A strong nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and into the carbonyl group of the amide, which provides the necessary stabilization for the reaction to proceed. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.
Common nucleophiles for this reaction include alkoxides, thiolates, and amines. However, due to the moderate activation provided by the amide group, forcing conditions such as high temperatures, high pressures, or the use of a strong base are often required to achieve significant conversion.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromine moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerant of a wide range of functional groups, including the hydroxyl and amide groups present in the target molecule. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgtcichemicals.com
Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Common Reagents/Conditions | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction |
| Temperature | Room Temperature to 120 °C | Provides activation energy for the catalytic cycle |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, typically resulting in the formation of a substituted styrene derivative. The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. Following this, the palladium-aryl complex coordinates with the alkene (syn-addition), and a subsequent β-hydride elimination releases the final product and a palladium-hydride species. The base then regenerates the active palladium(0) catalyst. researchgate.netnih.gov
Interactive Data Table: Typical Conditions for Heck Reaction with Aryl Bromides
| Parameter | Common Reagents/Conditions | Role |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | Modulates the activity and stability of the catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr formed during the reaction |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are common |
| Temperature | 80 °C to 150 °C | Required for efficient catalytic turnover |
Transformations of the Hydroxyl Group
The phenolic hydroxyl group on the N-phenyl ring is another site of significant reactivity, allowing for modifications through esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. Direct esterification with a carboxylic acid (Fischer esterification) requires an acid catalyst and heat, conditions that could potentially lead to the hydrolysis of the amide bond. A milder and more common approach is to use an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. This allows the reaction to proceed at lower temperatures, preserving the integrity of the amide linkage.
Etherification: The synthesis of ethers from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This method involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. The choice of a polar aprotic solvent like DMF or acetone facilitates this reaction.
Oxidation Pathways
The electron-rich nature of the hydroxyphenyl group makes it susceptible to oxidation. Depending on the oxidant and reaction conditions, the phenol can be oxidized to various products, most notably quinone-type structures. Strong oxidizing agents can transform the 4-hydroxyphenyl moiety into a benzoquinone imine derivative. This transformation is significant as quinones are electroactive compounds and can participate in various biological processes. Oxidants like Fremy's salt (potassium nitrosodisulfonate), sodium periodate, or electrochemical methods can be employed for this purpose. nih.govmdpi.com The reaction proceeds through the formation of a phenoxy radical, which is then further oxidized to a cationic species that can be trapped by water or other nucleophiles before rearranging to the final quinone structure.
Amide Bond Stability and Hydrolysis Kinetics
The amide bond is the cornerstone of the molecule's structure, but it is not chemically inert. It is characterized by significant stability due to resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its strength and restricting rotation.
Consequently, the hydrolysis of the amide bond in this compound to its constituent carboxylic acid (4-bromobenzoic acid) and amine (4-aminophenol) is a slow process that requires harsh reaction conditions. libretexts.org The reaction can be catalyzed by either strong acid or strong base, typically in conjunction with prolonged heating. youtube.com
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, ultimately leading to the departure of 4-aminophenol (B1666318) as the leaving group (which is protonated under the acidic conditions) and the formation of 4-bromobenzoic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate. The elimination of the amide anion (a very poor leaving group) is facilitated by a proton transfer from the hydroxyl group of the intermediate. The final products are the carboxylate salt of 4-bromobenzoic acid and 4-aminophenol. This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium to completion.
The kinetics of amide hydrolysis are influenced by several factors, as detailed in the table below.
Interactive Data Table: Factors Influencing Amide Hydrolysis Kinetics
| Factor | Effect on Reaction Rate | Mechanistic Reason |
| pH | Rate is highest at very low or very high pH. | Acid catalysis activates the carbonyl group; base provides a strong nucleophile (OH⁻). |
| Temperature | Rate increases significantly with temperature. | Provides the necessary activation energy to overcome the stability of the amide bond. |
| Steric Hindrance | Increased steric bulk around the carbonyl or nitrogen can slow the rate. | Hinders the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. |
| Electronic Effects | Electron-withdrawing groups on the N-aryl ring can increase the rate of basic hydrolysis. | Stabilizes the negative charge on the nitrogen of the leaving group. |
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
The chemical reactivity of the two aromatic rings in this compound is distinct, governed by the electronic nature of their respective substituents. The 4-hydroxyphenyl ring is activated towards electrophilic attack, while the 4-bromophenyl ring is susceptible to nucleophilic substitution under certain conditions.
The 4-hydroxyphenyl moiety, bearing the electron-donating hydroxyl (-OH) and amide (-NHCO-) groups, is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. Similarly, the nitrogen atom of the amide linkage also possesses a lone pair that can be delocalized into the phenyl ring, further enhancing its nucleophilicity. In the case of N-phenylbenzamide, it has been observed that electrophilic substitution, such as nitration, preferentially occurs at the para position of the aniline ring. This is attributed to the powerful activating and para-directing effect of the amino group, which outweighs the deactivating effect of the carbonyl group on the other ring stackexchange.com. By analogy, in this compound, the hydroxyl group is expected to be the dominant directing group. Since the para position is already occupied by the amide linkage, electrophilic substitution is predicted to occur at the positions ortho to the hydroxyl group.
Conversely, the 4-bromophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the bromine atom and the carbonyl group of the amide. However, this ring is a potential site for nucleophilic aromatic substitution (SNAr). Aryl halides, such as the 4-bromophenyl group, can undergo nucleophilic substitution if the aromatic ring is sufficiently electron-deficient wikipedia.orgchemistrysteps.com. The presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom) can stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction wikipedia.orglibretexts.orgmasterorganicchemistry.com. While the benzamide group is generally considered electron-withdrawing, its ability to activate the ring for SNAr is not as pronounced as that of a nitro group. The reaction would typically require a strong nucleophile and potentially harsh reaction conditions. The mechanism involves the addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion to restore the aromaticity of the ring libretexts.org.
Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions on this compound
| Aromatic Ring | Type of Substitution | Predicted Position of Attack | Activating/Deactivating Group(s) |
| 4-hydroxyphenyl | Electrophilic | Ortho to the -OH group | -OH (activating), -NHCO- (activating) |
| 4-bromophenyl | Nucleophilic | Carbon bearing the -Br atom | -Br (deactivating), -CONH- (deactivating) |
Supramolecular Interactions and Self-Assembly Tendencies
The molecular structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which are crucial in dictating its self-assembly into well-defined supramolecular architectures in the solid state. These interactions include hydrogen bonding and potentially halogen bonding.
The primary drivers for the self-assembly of this molecule are the strong hydrogen bond donor and acceptor sites: the hydroxyl (-OH) group, the amide N-H group, and the amide carbonyl (C=O) group. The formation of intermolecular hydrogen bonds is a key feature in the crystal packing of related benzamide derivatives. For instance, in the crystal structure of the analogous compound N-(4-hydroxyphenyl)-4-nitrobenzamide, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming extensive sheets researchgate.net. It is highly probable that this compound will exhibit similar hydrogen bonding motifs. The amide N-H can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming a common and robust self-complementary hydrogen-bonding interaction. Furthermore, the phenolic -OH group can participate as both a hydrogen bond donor and acceptor, leading to the formation of extended chains or networks.
The interplay of these various non-covalent interactions—strong N-H···O and O-H···O hydrogen bonds, and potentially weaker C-H···O and halogen bonds—is expected to result in a highly organized, three-dimensional supramolecular structure. The specific arrangement of the molecules in the crystal lattice will be a balance between the energetic favorability of these different interactions and the steric constraints of the molecule.
Table 2: Potential Supramolecular Interactions in this compound
| Type of Interaction | Donor | Acceptor | Potential Role in Self-Assembly |
| Hydrogen Bond | Amide N-H | Amide C=O | Formation of chains or dimers |
| Hydrogen Bond | Hydroxyl O-H | Hydroxyl O, Amide C=O | Formation of extended networks |
| Halogen Bond | Bromine (-Br) | Amide C=O, Hydroxyl O | Directional control of crystal packing |
| C-H···O Interaction | Aromatic C-H | Amide C=O, Hydroxyl O | Further stabilization of the crystal lattice |
Mechanistic Exploration of Biological Interactions Non Clinical Focus
In Vitro Enzyme Inhibition and Activation Mechanisms
Comprehensive searches of scientific databases have not revealed any specific studies on the direct modulatory effects of 4-bromo-N-(4-hydroxyphenyl)benzamide on the following enzymes:
Cyclooxygenase (COX-1/COX-2) Modulation Pathways
There is no available research data detailing the mechanisms by which this compound may inhibit or activate cyclooxygenase enzymes.
Cholinesterase (AChE/BChE) Interaction Mechanisms
While other benzamide (B126) derivatives, such as N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, have been explored as acetylcholinesterase inhibitors, no such studies have been published for this compound.
Glucokinase Activation Mechanisms
The potential for this compound to act as a glucokinase activator has not been investigated in published research. Studies on other benzamide derivatives as glucokinase activators exist, but this specific compound has not been a subject of such research.
Topoisomerase and Histone Deacetylase (HDAC) Interaction Studies
There is no available literature on the interaction between this compound and topoisomerase or histone deacetylase enzymes. While some benzamides are known HDAC inhibitors, this particular derivative has not been studied in that context.
Succinate Dehydrogenase (SDH) Inhibition Mechanisms
No research has been published detailing any inhibitory or other mechanistic interactions between this compound and succinate dehydrogenase.
Cellular Pathway Modulation Investigations (In Vitro)
There is a lack of published in vitro studies investigating the effects of this compound on specific cellular pathways. Research on a related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, has shown it to be an inhibitor of the FGFR1 signaling pathway in non-small cell lung cancer cell lines. However, this information is not directly applicable to this compound, and no similar studies have been conducted on this specific compound.
Reactive Oxygen Species (ROS) Production Pathways
The generation of reactive oxygen species (ROS) is a key mechanism through which some chemical compounds exert their biological effects. Certain N-substituted derivatives have been shown to induce ROS production. For instance, the structurally related compound N-(4-hydroxyphenyl)retinamide (4-HPR) has been demonstrated to increase ROS levels in malignant T cells, which is a critical step in mediating its apoptotic effects nih.gov. This process is often linked to mitochondrial dysfunction, where the electron transport chain is disrupted, leading to the leakage of electrons and the subsequent formation of superoxide radicals. While direct evidence for this compound is pending, the presence of the hydroxyphenyl group, a known antioxidant/pro-oxidant moiety depending on the cellular environment, suggests that it could potentially influence cellular redox homeostasis.
Apoptosis Induction Mechanisms in Cell Lines
N-substituted benzamides have been identified as inducers of apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic apoptotic pathway. Studies on other benzamide derivatives have shown the induction of apoptosis is mediated through the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator caspase nih.govnih.gov. This activation leads to a downstream cascade of effector caspases, ultimately resulting in programmed cell death.
For example, a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives demonstrated their ability to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines semanticscholar.org. Similarly, N-(4-hydroxyphenyl)retinamide has been shown to be a potent inducer of apoptosis in the NB-4 acute myelocytic leukemia cell line nih.gov. The pro-apoptotic activity of 4-substituted benzoyltaurinamide derivatives has also been linked to the upregulation of BAX and the downregulation of Bcl-2 and Bcl-xL, further supporting the involvement of the mitochondrial pathway nih.gov.
Table 1: Apoptosis Induction by Benzamide Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line(s) | Observed Mechanism |
|---|---|---|
| N-substituted benzamides | HL-60 (promyelocytic leukemia), 70Z/3 (pre-B cell) | Cytochrome c release, Caspase-9 activation |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | NSCLC cell lines | Apoptosis induction |
| N-(4-hydroxyphenyl)retinamide (Fenretinide) | NB-4 (acute myeloid leukemia) | Induction of programmed cell death |
PI3K/Akt and MAPK Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Benzamide derivatives have been explored as potential modulators of these pathways.
While direct modulation of the PI3K/Akt pathway by this compound has not been explicitly reported, related compounds have shown inhibitory effects on this pathway nih.govnih.gov.
In the context of the MAPK pathway, a study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives revealed their activity as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) semanticscholar.org. FGFR1 is a receptor tyrosine kinase that, upon activation, can trigger downstream signaling, including the MAPK/ERK pathway. Inhibition of FGFR1 by these compounds led to a reduction in the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK cascade semanticscholar.org. This suggests that benzamide scaffolds can be designed to target upstream regulators of the MAPK pathway.
Receptor Binding Profile Analysis (Molecular Level)
The interaction of small molecules with specific receptors is fundamental to their pharmacological activity. The receptor binding profile of this compound is not well-defined in the available literature. However, the broader class of N-substituted benzamides is known to interact with various receptors. For instance, some benzamides exhibit affinity for dopamine D2 and serotonin 5-HT3 receptors. More recent research has also identified benzamide derivatives as ligands for the sigma-1 receptor, a unique molecular chaperone involved in cellular stress responses.
Antimicrobial Activity Mechanisms (In Vitro)
The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzamide derivatives and compounds containing bromine have been investigated for their potential antimicrobial properties.
Bacterial Growth Inhibition Mechanisms
The precise mechanism by which this compound may inhibit bacterial growth is not fully elucidated. However, studies on related compounds provide potential insights. One of the key targets for antibacterial benzamides is the FtsZ protein, which is essential for bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and eventual cell death.
Furthermore, the presence of a bromine atom in a molecule can enhance its antibacterial activity. Brominated compounds, such as certain flavonoids, have demonstrated inhibitory effects against pathogenic bacteria nih.govnih.gov. The mechanism of action for such compounds can be multifaceted, including disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis arxiv.orgarxiv.org.
Table 2: In Vitro Antibacterial Activity of Related Brominated Compounds
| Compound Class | Bacterial Strain(s) | Observed Effect |
|---|---|---|
| 6-bromo-8-nitroflavone | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli | Inhibition of growth |
Fungal Growth Inhibition Mechanisms
Similar to its antibacterial action, the antifungal mechanism of this compound is an area requiring further investigation. Research on other benzamide and picolinamide derivatives has identified the lipid-transfer protein Sec14p as a potential target in fungi nih.gov. Inhibition of Sec14p can disrupt lipid homeostasis and vesicular trafficking, which are vital for fungal growth and viability.
Additionally, studies on brominated furanones have shown antifungal activity against Candida albicans. The proposed mechanism involves the upregulation of stress response genes and the repression of genes involved in cell wall maintenance nih.gov. This suggests that brominated compounds can induce cellular stress and interfere with the integrity of the fungal cell wall.
Table 3: In Vitro Antifungal Activity of Related Compound Classes
| Compound Class | Fungal Strain(s) | Potential Mechanism |
|---|---|---|
| Benzamide/Picolinamide derivatives | Not specified | Inhibition of Sec14p |
Advanced Research Applications and Future Directions
Potential as Building Blocks in Material Science
The robust aromatic backbone and reactive functional groups of 4-bromo-N-(4-hydroxyphenyl)benzamide make it an excellent candidate monomer for the synthesis of advanced polymers and functional materials.
Benzamide (B126) and its derivatives are integral to the synthesis of high-performance polymers such as aramids and poly(amide-imide)s, which are prized for their thermal stability and mechanical strength. The structure of this compound is particularly suited for creating novel polymers. The hydroxyl (-OH) and bromo (-Br) groups serve as reactive handles for polymerization reactions. The hydroxyl group can react with diacids or acyl chlorides to form polyesters or poly(ester-amide)s, while the bromine atom can be utilized in cross-coupling reactions to extend the polymer backbone.
Research on related structures demonstrates this potential. For instance, amide-containing diamines are routinely used to produce thermally stable poly(amide-imide)s (PAIs). mdpi.comnih.gov The inclusion of benzamide moieties within polymer chains has been shown to influence key material properties, such as the glass transition temperature (Tg). warwick.ac.uk Furthermore, polyamides synthesized from monomers similar to diaminobenzanilide have been reported to possess good thermal stability and solubility in aprotic polar solvents, making them suitable for processing as engineering materials. researchgate.netscirp.org
Table 1: Examples of Polymers from Benzamide Derivatives and Their Properties
| Polymer Type | Monomer(s) | Key Properties | Application Potential |
|---|---|---|---|
| Poly(amide-imide)s (PAIs) | Amide-containing diamines and aromatic dianhydrides | High thermal stability, electrochemical stability. mdpi.comnih.gov | Electrochromic devices, high-performance plastics. |
| Aromatic Polyamides | 4,4'-diaminobenzanilide and terephthaloyl chloride | High thermal stability (up to 300°C), strong blue fluorescence. scirp.org | Fluorescent materials, thermally resistant fibers. |
| Functionalized Polyacrylates | Poly(ethyl thioacrylate) modified with benzylamine | Tunable glass transition temperature (Tg) by varying amide content. warwick.ac.uk | Smart materials, functional coatings. |
| Soluble Polyamides | bis-[(4'-aminobenzyl)-4-benzamide] ether and various diacids | Soluble in organic solvents, high thermal stability (TGA > 375°C), char yields up to 55%. researchgate.net | Processable engineering plastics, high-strength composites. |
The incorporation of aromatic and amide groups into polymers can impart valuable optoelectronic properties. The conjugated system of aromatic rings in this compound suggests that polymers derived from it could exhibit interesting photophysical behaviors. Research has shown that aromatic polyamides containing benzamide units can exhibit strong blue fluorescence, positioning them as promising materials for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. scirp.org
Moreover, the strategic insertion of benzamide spacers into poly(amide-imide) backbones has been found to enhance the electrochemical and electrochromic stability of the resulting materials. mdpi.com This is attributed to the electronic effects of the amide group, which can help stabilize charged states on the polymer chain. The bromine atom on the this compound scaffold provides a convenient site for modification via cross-coupling reactions, allowing for the fine-tuning of electronic properties and the development of novel materials for a range of optoelectronic devices.
Role in Chemical Biology Probe Development
The 4-bromo-benzamide scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Phenylbenzamides have been investigated as inhibitors of protein tyrosine kinases and as inducers of apoptosis. nih.gov
Recent studies have leveraged this core to develop highly specific enzyme inhibitors. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were designed and synthesized as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer. nih.gov Similarly, N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with antitumor activity. nih.gov While the closely related 4-bromo-benzamide was deemed unsuitable as a selective chemical probe for PARP enzymes due to a lack of potency and selectivity, this highlights the importance of the N-substituent in determining biological activity. chemicalprobes.org The N-(4-hydroxyphenyl) group in the title compound, with its hydrogen-bonding capabilities, offers a distinct substitution pattern that could be exploited for developing new, selective biological probes. The hydroxyl and bromo- functionalities also provide handles for attaching reporter tags (like fluorophores) or cross-linking agents.
Table 2: Biologically Active Derivatives Based on the Benzamide Scaffold
| Derivative Class | Biological Target | Reported Activity |
|---|---|---|
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Fibroblast growth factor receptor-1 (FGFR1) | Potent inhibition of NSCLC cell lines with IC50 values in the low micromolar range. nih.gov |
| N-benzylbenzamide derivatives | Tubulin | Inhibition of tubulin polymerization with nanomolar antiproliferative activity. nih.gov |
| Phenylbenzamides (general) | Tyrosine kinases | Inhibition of kinase activity. nih.gov |
| 4-Bromo-Benzamide | Poly (ADP-ribose) polymerase (PARP) | Non-selective inhibitor, considered unsuitable as a chemical probe. chemicalprobes.org |
Integration into Chemo-sensing Platforms
A chemosensor operates through molecular recognition of a target analyte, which triggers a measurable signal. This compound possesses all the necessary structural features to act as a molecular recognition element. Its amide N-H and phenolic O-H groups are potent hydrogen bond donors, while the carbonyl and hydroxyl oxygens are hydrogen bond acceptors. These sites can engage in specific, directional interactions with anions or other neutral molecules.
Furthermore, the phenolic hydroxyl group is pH-sensitive and can be deprotonated, which would significantly alter the electronic properties of the molecule and its ability to bind analytes. This change could be transduced into a colorimetric or fluorescent signal. The two aromatic rings can participate in π-π stacking interactions, offering another mode of binding with aromatic analytes. While direct use of this compound as a chemosensor is not yet reported, its derivatives could be designed to selectively bind metal ions, anions, or biologically important small molecules, with the binding event reported through a change in fluorescence or UV-vis absorbance.
Innovations in Rational Design and Virtual Screening for Novel Derivatives
Modern drug and materials discovery heavily relies on computational methods to accelerate the design-synthesis-test cycle. The well-defined structure of this compound makes it an ideal starting point for rational design and virtual screening campaigns.
The crystal structure of a closely related isomer, 4-bromo-N-(2-hydroxyphenyl)benzamide, has been resolved, providing precise data on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This structural information is invaluable for building accurate computational models. Researchers have successfully used molecular docking to guide the design of new inhibitors based on the 4-bromo-benzamide scaffold. nih.gov In one such study, docking experiments predicted how derivatives would bind to the active site of the FGFR1 enzyme, leading to the synthesis of a promising lead compound. nih.gov Similarly, molecular modeling has been employed to design benzamide derivatives as potential antiviral agents. researchgate.net Using the known structure of this compound, virtual libraries of novel derivatives can be generated in silico by modifying the bromo and hydroxyl positions. These virtual compounds can then be screened against databases of biological targets or evaluated for desired material properties, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation.
Unexplored Reactivity Pathways and Synthetic Challenges
The standard synthesis of this compound involves the acylation of 4-aminophenol (B1666318) with 4-bromobenzoyl chloride. nanobioletters.comresearchgate.net A potential challenge in this synthesis is achieving chemoselectivity. 4-aminophenol has two nucleophilic sites, the amine and the hydroxyl group, which could both react with the acyl chloride. While N-acylation is generally favored under standard conditions, O-acylation can occur as a side reaction, necessitating careful control of reaction conditions and purification of the final product.
Beyond the established synthesis, the dual functionality of the molecule opens up numerous unexplored reactivity pathways. The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These would allow the introduction of new aryl, alkynyl, or amino groups, respectively, dramatically expanding the chemical space accessible from this starting material. The phenolic hydroxyl group can undergo O-alkylation or O-acylation to further modify the molecule's properties.
The most intriguing future directions lie in the orthogonal or sequential functionalization of both the C-Br and O-H groups. This would allow for the construction of highly complex and multifunctional molecules that would be difficult to access through other means. Furthermore, the solid-state reactivity and photochemical behavior of the compound, prompted by its defined crystalline arrangement, remain largely unexplored and could lead to novel applications in solid-state organic chemistry and materials science. nih.gov
Concluding Perspectives on 4 Bromo N 4 Hydroxyphenyl Benzamide Research
Synthesis of Current Knowledge and Identification of Research Gaps
The existing body of scientific literature on 4-bromo-N-(4-hydroxyphenyl)benzamide is notably sparse, which in itself constitutes a significant finding. The compound is commercially available from suppliers for research purposes, and its basic identity is confirmed by its CAS number, 37795-93-0. sigmaaldrich.com However, a deep dive into academic and research databases reveals a distinct lack of dedicated studies on its specific properties and applications.
Synthesis and Fundamental Structure: The synthesis of this compound is chemically straightforward and is expected to follow a standard Schotten-Baumann reaction. This involves the acylation of 4-aminophenol (B1666318) with 4-bromobenzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. While general procedures for analogous N-benzamide derivatives are well-documented, a specific, detailed report on the synthesis and purification of this particular isomer, including spectroscopic characterization (NMR, IR, MS), is not readily available in peer-reviewed literature. nanobioletters.com
Table 8.1: Plausible Synthesis Reaction
| Reactant 1 | Reactant 2 | Product |
| 4-bromobenzoyl chloride | 4-aminophenol | This compound |
| Structure: | Structure: | Structure: |
Structural Knowledge and Key Research Gaps: A critical gap in the current knowledge is the absence of an experimentally determined crystal structure for this compound. Structural chemistry provides the foundation for understanding a molecule's physical properties and potential interactions.
In contrast, a detailed crystallographic study has been published for its isomer, 4-bromo-N-(2-hydroxyphenyl)benzamide . nih.gov In this isomer, the crystal packing is dominated by intermolecular O-H···O and N-H···O hydrogen bonds, which link the molecules into sheets. nih.gov The dihedral angle between the two aromatic rings is reported to be 80.7(2)°. nih.gov It is plausible that the target compound, the 4-hydroxy isomer, would also exhibit a rich network of hydrogen bonds involving the amide and hydroxyl groups. However, the different substitution pattern (para- vs. ortho-) would fundamentally alter the geometry and nature of these intermolecular interactions. The lack of empirical data for the 4-hydroxy isomer means that its solid-state architecture remains entirely speculative.
This absence of crystallographic data is the most significant research gap, preventing a full understanding of its molecular conformation, polymorphism, and supramolecular chemistry.
Table 8.2: Comparison of Crystallographic Data (Highlighting Research Gap)
| Parameter | 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov | This compound |
| Molecular Formula | C₁₃H₁₀BrNO₂ | C₁₃H₁₀BrNO₂ |
| Crystal System | Monoclinic | Data Not Available |
| Space Group | P2₁/c | Data Not Available |
| Unit Cell Dimensions | a = 23.4258 Å, b = 5.6473 Å, c = 9.2464 Å, β = 93.008° | Data Not Available |
| Key Interactions | O-H···O and N-H···O hydrogen bonds | Data Not Available / Speculative |
Prospective Avenues for Fundamental Chemical and Mechanistic Exploration
The scarcity of data surrounding this compound presents a clear opportunity for foundational chemical research. Future work should be directed toward building a complete profile of this compound, which can then serve as a basis for more complex investigations.
Fundamental Chemical Exploration:
Synthesis and Characterization: The first prospective avenue is the formal, optimized synthesis of this compound, followed by its complete spectroscopic characterization. This would involve obtaining and publishing high-resolution NMR (¹H, ¹³C), FT-IR, and mass spectrometry data to create a definitive reference for the compound.
Single-Crystal X-ray Diffraction: A primary objective should be to grow single crystals of the compound and perform X-ray diffraction analysis. This would elucidate its precise molecular geometry, confirm its hydrogen-bonding motifs, and reveal its crystal packing arrangement. Such a study would fill the most significant gap in the current literature.
Exploration of Reactivity: The molecule possesses two key reactive sites: the bromine atom on one phenyl ring and the phenol (B47542) group on the other. This structure makes it an interesting substrate for exploring selective chemical modifications. For instance, the bromine atom could be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to synthesize a library of more complex derivatives. The phenol group could be used for etherification or esterification reactions.
Mechanistic and Computational Exploration:
Computational Modeling: In parallel with experimental work, density functional theory (DFT) calculations could be employed to model the compound's geometry, predict its spectroscopic signatures (IR, NMR), and determine its frontier molecular orbitals (HOMO-LUMO). This would provide theoretical insights into its electronic structure and reactivity, which could then be correlated with experimental findings.
Investigation of Biological Potential: While no biological activity is currently reported for this specific molecule, related benzamide (B126) structures are known to possess a wide range of bioactivities, including antimicrobial and kinase inhibitory properties. nih.gov Once a reliable synthetic route and full characterization are established, this compound could be submitted for broad biological screening to identify any potential therapeutic relevance. Any discovered activity would necessitate further mechanistic studies to understand its mode of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-(4-hydroxyphenyl)benzamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Amide Coupling : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product. Purity can be confirmed by melting point analysis and NMR .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-bromobenzoic acid relative to 4-aminophenol) and maintain temperatures between 0–5°C during coupling to suppress side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, planarity of the benzamide core, and hydrogen-bonding patterns (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and FTIR for characteristic amide C=O stretches (~1650 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 307) and isotopic patterns for bromine .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodology :
- Standardized Protocols : Publish detailed procedures with exact solvent volumes, catalyst loadings, and temperature profiles.
- Interlab Validation : Share samples for cross-validation via round-robin testing, comparing NMR, HPLC, and melting point data .
Advanced Research Questions
Q. What experimental strategies are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (, ) and affinity () .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions in buffer solutions at physiological pH .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on the bromophenyl moiety’s role in hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?
- Methodology :
- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or modify the hydroxyl group to methoxy/amino derivatives. Assess changes in bioactivity via in vitro assays (e.g., IC in cancer cell lines) .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .
Q. What methodologies are suitable for investigating the compound’s stability and degradation pathways under varying conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions. Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the amide bond) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and analyze potency loss over 1–3 months using validated HPLC methods .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity (HPLC ≥95%) from conflicting studies .
- Dose-Response Reevaluation : Retest the compound in standardized assays (e.g., MTT for cytotoxicity) with internal controls to validate reproducibility .
Q. What advanced techniques are used to characterize polymorphic forms of this compound?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by distinct melting endotherms and enthalpy changes .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
